molecular formula C75H104N20O19 B3030377 Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline CAS No. 89458-24-2

Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline

Cat. No.: B3030377
CAS No.: 89458-24-2
M. Wt: 1589.8 g/mol
InChI Key: FRSSONJBDAMKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline, also known as this compound, is a useful research compound. Its molecular formula is C75H104N20O19 and its molecular weight is 1589.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1588.77866117 g/mol and the complexity rating of the compound is 3270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[5-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[1-[[2-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H104N20O19/c1-41(2)62(73(113)114)94-72(112)57-19-12-34-95(57)60(100)40-84-64(104)53(37-45-20-24-47(96)25-21-45)92-71(111)56(36-44-15-8-5-9-16-44)93-67(107)50(18-11-33-83-75(80)81)87-66(106)49(17-10-32-82-74(78)79)88-70(110)55(38-46-22-26-48(97)27-23-46)91-63(103)42(3)85-65(105)52(29-31-61(101)102)89-68(108)51(28-30-58(77)98)90-69(109)54(86-59(99)39-76)35-43-13-6-4-7-14-43/h4-9,13-16,20-27,41-42,49-57,62,96-97H,10-12,17-19,28-40,76H2,1-3H3,(H2,77,98)(H,84,104)(H,85,105)(H,86,99)(H,87,106)(H,88,110)(H,89,108)(H,90,109)(H,91,103)(H,92,111)(H,93,107)(H,94,112)(H,101,102)(H,113,114)(H4,78,79,82)(H4,80,81,83)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSSONJBDAMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H104N20O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657557
Record name Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1589.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89458-24-2
Record name Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Glycylphenylalanylglutaminyl-alpha-glutamylalanyltyrosylarginylarginylphenylalanyltyrosylglycylprolylvaline, a complex peptide, is composed of multiple amino acids that may exhibit various biological activities. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Properties

The compound is a peptide consisting of the following amino acids:

  • Glycine (Gly)
  • Phenylalanine (Phe)
  • Glutamine (Gln)
  • Alpha-Glutamic Acid (α-Glu)
  • Alanine (Ala)
  • Tyrosine (Tyr)
  • Arginine (Arg)
  • Proline (Pro)
  • Valine (Val)

The sequence and composition suggest potential interactions with biological systems, including receptor binding and modulation of metabolic pathways.

Antitumor Activity

Research indicates that peptides similar in structure to this compound may possess antitumor properties. For example, studies on bioactive compounds from natural sources have shown that certain peptides can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Prodigiosin

A study by Wang et al. demonstrated that prodigiosin, a peptide derived from Serratia marcescens, inhibits the growth of hepatocellular carcinoma cells. The mechanism involves endoplasmic reticulum stress and the activation of apoptotic pathways, suggesting that peptides with structural similarities could have therapeutic potential against tumors .

Immunomodulatory Effects

Peptides can also influence immune responses. For instance, polysaccharides derived from natural sources have shown significant immunomodulatory activity by enhancing nitric oxide production and cytokine release in macrophage cells.

Case Study: HPP-1

In research by Hou et al., a novel pectic polysaccharide exhibited immunomodulatory effects through NF-κB and MAPK signaling pathways. This suggests that similar peptides may enhance immune function or modulate inflammatory responses .

Neuroprotective Effects

Peptides are increasingly being studied for their neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.

Research Findings

Studies have indicated that certain peptides can cross the blood-brain barrier and exert protective effects on neural tissues. These findings suggest potential applications in treating conditions such as Alzheimer's disease.

Summary of Biological Activities

Activity Compound/Source Mechanism Reference
AntitumorProdigiosinInduces apoptosis via ER stress
ImmunomodulatoryHPP-1Enhances NO and cytokine production
NeuroprotectiveVarious peptidesProtects against oxidative stress

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.